Ghesperidin

Übersicht

Beschreibung

Alpha-Glucosylhesperidin is a derivative of hesperidin, a bioflavonoid found in citrus fruits. This compound is formed by bonding glucose to hesperidin using enzyme technology. The resulting compound has significantly improved water solubility while retaining the biological functions of hesperidin. Alpha-Glucosylhesperidin is known for its antioxidant and anti-inflammatory properties, and it is used in various applications, including skincare and pharmaceuticals .

Wirkmechanismus

Target of Action

Hesperidin, a bioflavonoid found in a variety of nutritional supplements, is known to have various beneficial effects on blood vessel disorders and other conditions . It primarily targets the Aurora kinase B in humans . Aurora kinase B plays a crucial role in the regulation of the cell cycle, particularly during mitosis .

Mode of Action

Hesperidin interacts with its targets by reducing or inhibiting the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reducing microsomal triglyceride transfer protein (MTP) activity . It also seems to upregulate the LDL receptor . This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .

Biochemical Pathways

Hesperidin can inhibit transcription factors or regulatory enzymes essential for controlling inflammation-linked mediators, including nuclear factor-kappa B (NF-κB), Inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) . It also activates the cellular protective machinery, including nuclear factor-erythroid-2-related factor-2 and heme-oxygenase-1, which are central to cell survival against oxidative stress .

Pharmacokinetics (ADME)

Hesperidin’s oral bioavailability is less than 20% due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . It is quickly altered by environmental conditions such as temperature, pH, and light . Therefore, a viable strategy for improving hesperidin oral bioavailability is the development of nanoscale drug carriers .

Result of Action

Hesperidin exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities as well as anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . It also has multiple biological effects to prevent diseases such as cardiovascular disease, diabetes, and cancer . In addition, it has positive effects on toxicities caused by drugs, metals, and chemicals .

Action Environment

Environmental factors such as temperature, pH, and light can influence the action, efficacy, and stability of hesperidin . Soil environmental stresses, such as salt stress, water scarcity, heavy metal, and nutrition deficiency, influence the accumulation of secondary metabolism in medical plants . Therefore, these factors can potentially affect the concentration and efficacy of hesperidin in citrus fruits, its primary source.

Biochemische Analyse

Biochemical Properties

Hesperidin interacts with various enzymes, proteins, and other biomolecules. It is a specific flavonoid glycoside that can be isolated in large quantities from the peel of some citrus species . When taken orally, Hesperidin is hydrolyzed by the gut flora and then absorbed in the colon .

Cellular Effects

Hesperidin has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Hesperidin has anti-inflammatory and antioxidant properties that contribute to its therapeutic effects in various diseases .

Molecular Mechanism

Hesperidin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has multiple biological effects to prevent diseases such as cardiovascular disease, diabetes, and cancer .

Temporal Effects in Laboratory Settings

The effects of Hesperidin change over time in laboratory settings. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, Hesperidin’s oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .

Metabolic Pathways

Hesperidin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels

Vorbereitungsmethoden

Alpha-Glucosylhesperidin is synthesized by a saccharide-transferring enzyme in a liquid containing hesperidin and an alpha-glucosyl saccharide. The reaction mixture is then processed using a synthetic macroporous resin to recover the alpha-Glucosylhesperidin. This method enhances the water solubility of hesperidin, making it more suitable for various applications .

Analyse Chemischer Reaktionen

Alpha-Glucosylhesperidin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung verschiedener oxidierter Derivate von Alpha-Glucosylhesperidin führen .

Wissenschaftliche Forschungsanwendungen

Alpha-Glucosylhesperidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Eigenschaften und Reaktionen von Bioflavonoiden verwendet.

Biologie: Es wird in Studien im Zusammenhang mit zellulären Prozessen und oxidativem Stress verwendet.

Medizin: Es hat aufgrund seiner antioxidativen und entzündungshemmenden Eigenschaften potenzielle therapeutische Anwendungen. Es wird für den Einsatz bei der Behandlung von Erkrankungen wie Herz-Kreislauf-Erkrankungen und Diabetes untersucht.

Industrie: Es wird bei der Formulierung von Hautpflegeprodukten verwendet, da es die mikrovaskuläre Zirkulation verbessern und Entzündungen reduzieren kann

5. Wirkmechanismus

Der Wirkmechanismus von Alpha-Glucosylhesperidin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es entfaltet seine Wirkungen hauptsächlich durch seine antioxidativen Eigenschaften, indem es freie Radikale neutralisiert und oxidativen Stress reduziert. Darüber hinaus hat es entzündungshemmende Wirkungen, indem es die Produktion von reaktiven Sauerstoffspezies und Entzündungsfaktoren hemmt. Diese Aktionen tragen zu seinem therapeutischen Potenzial bei verschiedenen Krankheiten bei .

Vergleich Mit ähnlichen Verbindungen

Alpha-Glucosylhesperidin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner verbesserten Wasserlöslichkeit und Bioverfügbarkeit einzigartig. Ähnliche Verbindungen umfassen:

Hesperidin: Die Stammverbindung, die eine geringere Wasserlöslichkeit und Bioverfügbarkeit aufweist.

Hesperetin: Eine Aglykonform von Hesperidin mit unterschiedlichen biologischen Eigenschaften.

Rutin: Ein weiteres Bioflavonoid mit antioxidativen Eigenschaften, aber unterschiedlichen Löslichkeits- und Bioverfügbarkeitsprofilen.

Alpha-Glucosylhesperidin zeichnet sich durch seine verbesserte Löslichkeit und die Fähigkeit aus, die vorteilhaften Eigenschaften von Hesperidin zu bewahren, während es gleichzeitig leichter vom Körper aufgenommen und verwertet werden kann .

Biologische Aktivität

Hesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention in scientific research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of hesperidin, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

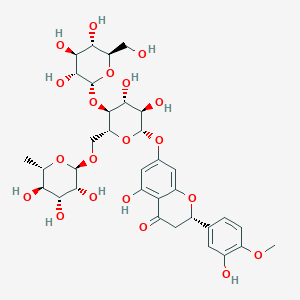

Chemical Structure and Bioavailability

Hesperidin (hesperetin 7-rutinoside) consists of the aglycone hesperetin linked to a rutinoside moiety. After oral intake, it undergoes hydrolysis by gut microbial enzymes into hesperetin, which is then metabolized into various glucuronides and sulfates, impacting its bioavailability. Despite its low solubility and absorption rates, hesperidin exhibits a half-life of approximately 6 hours in the bloodstream .

Biological Activities

Hesperidin demonstrates a wide range of biological activities, including:

- Antioxidant Activity : Hesperidin exhibits significant antioxidant properties by scavenging free radicals and chelating transition metals. It enhances the activity of antioxidant enzymes such as catalase and superoxide dismutase .

- Anti-inflammatory Effects : Studies have shown that hesperidin can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . Its anti-inflammatory effects have been observed in enterocyte cells mimicking COVID-19 conditions.

- Anticancer Properties : Hesperidin has been investigated for its potential in cancer therapy. It has shown efficacy against various cancer cell lines, including breast, cervical, prostate, and liver cancers. For instance:

- In vitro studies indicate that hesperidin reduces cell viability in MDA-MB231 breast cancer cells by downregulating PD-L1 expression .

- Hesperidin treatment induced apoptosis in cervical HeLa cells by increasing caspase-3 activity .

- In vivo studies demonstrated that hesperidin inhibited tumor growth in rat models of breast cancer at doses of 200 mg/kg .

The mechanisms underlying the biological activities of hesperidin are multifaceted:

- Antioxidant Mechanism : Hesperidin's ability to scavenge reactive oxygen species (ROS) contributes to its neuroprotective effects against retinal cell damage induced by oxidative stress .

- Cell Cycle Regulation : Hesperidin has been shown to induce cell cycle arrest and apoptosis in various cancer models by modulating key signaling pathways such as Wnt/β-catenin .

- Immune Modulation : It influences immune responses by altering the expression of immune-related proteins and enhancing apoptosis in cancer cells .

Case Studies

Several studies highlight the therapeutic potential of hesperidin:

- Neuroprotection : A study demonstrated that hesperidin significantly reduced retinal cell death in an NMDA-induced injury model, suggesting its potential as a supplement for glaucoma patients .

- Cancer Therapy : In a comparative study of various cancers, hesperidin was found to inhibit the proliferation of gallbladder carcinoma cells at concentrations as low as 200 µM .

- COVID-19 Related Inflammation : Research indicated that hesperidin could protect enterocyte cells from inflammation induced by TNF-α and IFN-γ, suggesting its potential role in managing COVID-19 related symptoms .

Comparative Analysis of Antioxidant Activity

The following table summarizes the antioxidant activities of hesperidin compared to its aglycone form (hesperetin) and other related compounds:

| Compound | DPPH Scavenging Activity (µM) | ABTS Scavenging Activity (µM) |

|---|---|---|

| Hesperetin | 525.18 | 489.01 |

| Hesperidin | 896.21 | 796.02 |

| Hesperidin Glucoside | 911.00 | 715.43 |

| Ascorbic Acid (Control) | 61.78 | 70.63 |

Eigenschaften

IUPAC Name |

7-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O20/c1-11-23(39)25(41)28(44)32(49-11)48-10-21-31(54-34-29(45)26(42)24(40)20(9-35)52-34)27(43)30(46)33(53-21)50-13-6-15(37)22-16(38)8-18(51-19(22)7-13)12-3-4-17(47-2)14(36)5-12/h3-7,11,18,20-21,23-37,39-46H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMBLRJLSYJQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.